molecular formula C11H13NO3S B12106661 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Katalognummer: B12106661
Molekulargewicht: 239.29 g/mol
InChI-Schlüssel: UYXAWRQEFVUILN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[33]heptane is a chemical compound with the molecular formula C12H13NO3S It is known for its unique spirocyclic structure, which includes a phenylsulfonyl group, an oxa-bridge, and an azaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane typically involves the reaction of a suitable precursor with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxa-bridge and azaspiro ring system contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane
  • 2-(Benzenesulfonyl)-2-azaspiro[3.3]heptan-6-one

Uniqueness

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to its specific structural features, including the oxa-bridge and azaspiro ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H13NO3S

Molekulargewicht

239.29 g/mol

IUPAC-Name

6-(benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C11H13NO3S/c13-16(14,10-4-2-1-3-5-10)12-6-11(7-12)8-15-9-11/h1-5H,6-9H2

InChI-Schlüssel

UYXAWRQEFVUILN-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CN1S(=O)(=O)C3=CC=CC=C3)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.